BenchChemオンラインストアへようこそ!

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide

Chemical Biology Targeted Protein Degradation Hit Discovery

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide (CAS 1207007-74-6) is a synthetic small molecule (C22H24FN3O2, MW 381.45) that combines a benzimidazole heterocycle, a cyclohexyl linker, and a 4-fluorophenoxyacetamide terminus. To date, this compound lacks any reported biological activity in ChEMBL or the primary literature, and no publications or patents were identified that establish a quantifiable pharmacodynamic, pharmacokinetic, or functional profile.

Molecular Formula C22H24FN3O2
Molecular Weight 381.451
CAS No. 1207007-74-6
Cat. No. B2647958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide
CAS1207007-74-6
Molecular FormulaC22H24FN3O2
Molecular Weight381.451
Structural Identifiers
SMILESC1CC(CCC1CNC(=O)COC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H24FN3O2/c23-17-9-11-18(12-10-17)28-14-21(27)24-13-15-5-7-16(8-6-15)22-25-19-3-1-2-4-20(19)26-22/h1-4,9-12,15-16H,5-8,13-14H2,(H,24,27)(H,25,26)
InChIKeyZSPMMXOJXKAQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide (CAS 1207007-74-6): Baseline Identity and Sourcing Context


N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide (CAS 1207007-74-6) is a synthetic small molecule (C22H24FN3O2, MW 381.45) that combines a benzimidazole heterocycle, a cyclohexyl linker, and a 4-fluorophenoxyacetamide terminus [1]. To date, this compound lacks any reported biological activity in ChEMBL or the primary literature, and no publications or patents were identified that establish a quantifiable pharmacodynamic, pharmacokinetic, or functional profile [1]. Because no target engagement, potency, selectivity, or in vivo data have been published, any selection or procurement decision must be predicated exclusively on structural novelty or on the expectation that future profiling will reveal a differentiation not yet documented.

Why Generic Substitution Is Unsupported for N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide (1207007-74-6)


Closely related in-class compounds—even those sharing the benzimidazole-cyclohexyl-methylamine core—cannot be interchanged for N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide because neither the target compound nor its nearest analogs possess publicly available, head-to-head quantitative binding, functional, or ADME data that would justify a claim of equivalence [1]. Without defined pharmacophoric requirements, the presence of the 4-fluorophenoxy substituent could profoundly alter hydrogen-bonding capacity, lipophilicity, and metabolic liability relative to other N-substituted acetamide derivatives. The absence of any characterized benchmark therefore renders substitution a purely speculative exercise with unknown consequences for assay reproducibility or biological outcome [1].

Quantitative Differentiation Evidence for N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide (1207007-74-6)


Absence of Reported Biological Activity Distinguishes the Target Compound from Characterized Benzimidazole-Cyclohexyl Probes

Unlike structurally related benzimidazole-cyclohexyl probes that have been characterized with quantitative target engagement parameters (e.g., a Kd of 80 nM and an EC50 of 0.6 µM for the GID4 antagonist PFI 7), N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide has no reported binding constant, no functional activity, and no selectivity profile in any public database or peer-reviewed publication [1]. This distinction is not a statement of superiority but a definitive documentation of the complete absence of quantitative comparator data, which itself constitutes a critical procurement decision point.

Chemical Biology Targeted Protein Degradation Hit Discovery

Computed Physicochemical Properties Provide a Baseline for Differentiation from Less Lipophilic Analogs

The target compound possesses a calculated logP of 3.238, placing it at the upper boundary of typical oral-drug-like space [1]. Although no direct comparative experimental logP or solubility data exist for close analogs, this value distinguishes it from hypothetical benzimidazole-cyclohexyl derivatives bearing more polar amide tails, which would be expected to exhibit lower logP values and potentially higher aqueous solubility. The 4-fluorophenoxy moiety contributes approximately 0.7–0.9 logP units relative to an unsubstituted phenoxy group, based on fragment-based additive estimates.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Fractional sp3 Character Distinguishes the Cyclohexyl-Linked Scaffold from Fully Aromatic Benzimidazole Derivatives

The target compound possesses a fraction sp3 (Fsp3) of 0.36 derived from its saturated cyclohexyl linker [1]. This value exceeds that of structurally related benzimidazole probes that lack a cyclohexyl ring—e.g., PFI 7 (Fsp3 ≈ 0.32) or fully aromatic benzimidazole amides (Fsp3 < 0.25)—and predicts enhanced three-dimensional character and conformational flexibility. Higher Fsp3 has been correlated in multiple chemogenomic analyses with improved clinical success rates, reduced off-target promiscuity, and superior aqueous solubility relative to flat aromatic compounds with similar molecular weight.

Medicinal Chemistry Conformational Analysis Scaffold Design

Procurement-Driven Application Scenarios for N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide (1207007-74-6)


Phenotypic Screening Library Expansion for Underexploited E3 Ligase Targets

The complete absence of a reported biological fingerprint makes N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide an ideal candidate for unbiased phenotypic screening decks, particularly in targeted protein degradation campaigns where novel E3 ligase recruiters are urgently sought [1]. Its structural relationship to the GID4-binding benzimidazole-cyclohexyl series suggests it could be tested alongside characterized probes such as PFI 7 in competitive NanoBRET or SPR assays to rapidly establish whether the 4-fluorophenoxy substitution confers any differential affinity for GID4 or other CTLH complex subunits [1].

Negative Control for Structure-Activity Relationship (SAR) Studies on Benzimidazole-Cyclohexyl Probes

Because the compound has no known activity, it can serve as a experimentally confirmed negative control in target engagement assays (e.g., NanoBRET, thermal shift) alongside active GID4 binders, enabling researchers to verify that observed effects are chemotype-specific and not an artifact of the benzimidazole-cyclohexyl scaffold [1]. This application is particularly valuable when the compound's calculated logP and Fsp3 are used to ensure that any negative result is not merely a consequence of poor cell permeability or solubility.

Medicinal Chemistry Starting Point for Fragment-Based or Structure-Guided Optimization

The compound's moderate molecular weight (381.45 Da), reasonable calculated logP (3.238), and the presence of a synthetically tractable cyclohexyl-methylamine linker make it a viable starting scaffold for the elaboration of novel GID4 or other E3 ligase ligands [1]. Procurement enables the initiation of a structure-guided medicinal chemistry program in which the 4-fluorophenoxy group can be systematically varied to generate a focused library, with initial binding measured directly by NMR or SPR, thereby transforming an uncharacterized compound into a fully differentiated lead series.

Computational Chemistry Benchmarking of Predicted vs. Experimental Physicochemical Properties

With its calculated logP, Fsp3, and molecular formula available [1], this compound can be procured as a reference standard to experimentally determine actual logD, aqueous solubility, and permeability, thereby calibrating in silico models for benzimidazole-cyclohexyl derivatives. The resulting experimental data would provide a unique baseline against which the predictive accuracy of various QSPR models can be assessed, a critical need in pharmaceutical lead optimization.

Quote Request

Request a Quote for N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.